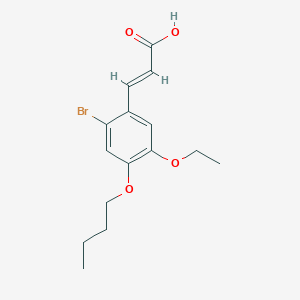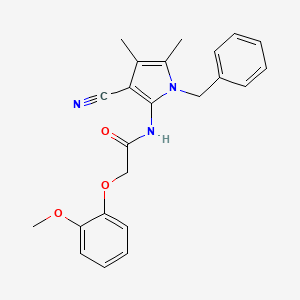![molecular formula C24H21BrN8O2S2 B10874232 4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B10874232.png)
4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features multiple functional groups, including a pyrazole, triazole, pyrimidine, and benzenesulfonamide. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyrazole to the Phenyl Group: This step involves the reaction of the pyrazole with a benzyl halide to form the pyrazole-phenyl linkage.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a thiosemicarbazide and an appropriate aldehyde or ketone.
Attachment of the Triazole to the Phenyl Group: This step involves the reaction of the triazole with a benzyl halide to form the triazole-phenyl linkage.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized via the reaction of a β-dicarbonyl compound with guanidine.
Attachment of the Pyrimidine to the Benzenesulfonamide: This final step involves the reaction of the pyrimidine with a benzenesulfonyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, making it useful in biochemical research.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new drugs for various diseases, including cancer and infectious diseases.
Diagnostics: It can be used in the development of diagnostic tools due to its specific binding properties.
Industry
Agriculture: The compound can be used in the development of new agrochemicals.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- **4-(3-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
- **4-(3-{4-[(4-FLUORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Uniqueness
The uniqueness of 4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromo group in the pyrazole ring, for example, can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.
特性
分子式 |
C24H21BrN8O2S2 |
|---|---|
分子量 |
597.5 g/mol |
IUPAC名 |
4-[3-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H21BrN8O2S2/c1-15-11-16(2)28-23(27-15)31-37(34,35)21-9-7-20(8-10-21)33-22(29-30-24(33)36)18-5-3-17(4-6-18)13-32-14-19(25)12-26-32/h3-12,14H,13H2,1-2H3,(H,30,36)(H,27,28,31) |
InChIキー |
NFTHIWATGOSBHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=C(C=C4)CN5C=C(C=N5)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10874150.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B10874154.png)

![7-(furan-2-ylmethyl)-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874189.png)
![6-chloro-3-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10874193.png)
![N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10874201.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10874209.png)
![3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874211.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B10874218.png)

![N~1~-[1-({2-[2-(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10874229.png)
![2-{Amino[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10874235.png)
![2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide](/img/structure/B10874236.png)
![3-{(E)-[(9-ethyl-9H-carbazol-3-yl)imino]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B10874250.png)
